molecular formula C9H9FO2S B14028318 2-Fluoro-3-methoxy-4-(methylthio)benzaldehyde

2-Fluoro-3-methoxy-4-(methylthio)benzaldehyde

Cat. No.: B14028318
M. Wt: 200.23 g/mol
InChI Key: SMOJQPPNWBCIPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-3-methoxy-4-(methylthio)benzaldehyde is an aromatic aldehyde compound with the molecular formula C9H9FO2S. It is characterized by the presence of a fluorine atom, a methoxy group, and a methylthio group attached to a benzaldehyde core. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-3-methoxy-4-(methylthio)benzaldehyde typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoro-3-methoxybenzaldehyde and methylthiol.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Procedure: The methylthiol is introduced to the 2-fluoro-3-methoxybenzaldehyde in the presence of the base, leading to the formation of the desired product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving:

    Batch or Continuous Flow Reactors: To ensure consistent reaction conditions and efficient production.

    Purification Steps: Such as recrystallization or chromatography to isolate the pure compound.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-3-methoxy-4-(methylthio)benzaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atom or the methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: 2-Fluoro-3-methoxy-4-(methylthio)benzoic acid.

    Reduction: 2-Fluoro-3-methoxy-4-(methylthio)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Fluoro-3-methoxy-4-(methylthio)benzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Fluoro-3-methoxy-4-(methylthio)benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The presence of the fluorine atom and methoxy group can influence the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-4-methoxybenzaldehyde: Lacks the methylthio group, leading to different reactivity and applications.

    2-Fluoro-3-methoxybenzaldehyde: Lacks the methylthio group, affecting its chemical properties.

    2-Fluoro-4-(trifluoromethyl)benzaldehyde: Contains a trifluoromethyl group instead of a methoxy and methylthio group, resulting in distinct chemical behavior.

Uniqueness

2-Fluoro-3-methoxy-4-(methylthio)benzaldehyde is unique due to the combination of its functional groups, which confer specific reactivity and potential applications that are not shared by its analogs. The presence of the methylthio group, in particular, can significantly influence its chemical behavior and interactions.

Properties

Molecular Formula

C9H9FO2S

Molecular Weight

200.23 g/mol

IUPAC Name

2-fluoro-3-methoxy-4-methylsulfanylbenzaldehyde

InChI

InChI=1S/C9H9FO2S/c1-12-9-7(13-2)4-3-6(5-11)8(9)10/h3-5H,1-2H3

InChI Key

SMOJQPPNWBCIPK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1F)C=O)SC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.